molecular formula C20H20FN3O4S B2879120 3-fluoro-4-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide CAS No. 1021091-13-3

3-fluoro-4-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide

Cat. No.: B2879120
CAS No.: 1021091-13-3
M. Wt: 417.46
InChI Key: CGYFJQMULQDJMV-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide is a complex chemical compound with a wide range of applications in both scientific research and industrial production. This compound is characterized by its unique molecular structure, which includes functional groups like fluorine, methoxy, and sulfonamide. These groups contribute to the compound's reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide typically involves multiple steps:

  • Initial Functional Group Introduction:

  • Sulfonamide Formation: : Conversion of the benzene derivative into a benzenesulfonamide through sulfonation followed by amination.

  • Pyridazinone Integration: : Attaching the pyridazinone moiety through nucleophilic substitution reactions or cross-coupling methods.

  • Final Assembly: : Combining the previously formed intermediates under controlled conditions, such as varying temperature, pH, and catalysts, to obtain the final product.

Industrial Production Methods

Scaling up the synthesis of this compound for industrial purposes would involve optimizing the reaction conditions to ensure high yield and purity while minimizing costs. Continuous flow reactors and catalytic processes are typically employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide undergoes a variety of chemical reactions, including:

  • Oxidation: : The compound can be oxidized at the methoxy group or other susceptible sites, forming corresponding oxidized products.

  • Reduction: : Reduction reactions can occur at the sulfonamide or pyridazinone groups, often leading to amine derivatives.

  • Substitution: : Halogen substitution at the fluorine site or nucleophilic substitution at the methoxy or sulfonamide groups.

Common Reagents and Conditions

Common reagents used include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the desired transformations efficiently.

Major Products

The major products formed depend on the specific reaction pathway, but they include oxidized derivatives, reduced amine products, and substituted variants of the original compound.

Scientific Research Applications

This compound is utilized in several scientific fields:

  • Chemistry: : As a reagent for studying reaction mechanisms and developing new synthetic methodologies.

  • Biology: : In biochemical assays to explore protein interactions and enzyme kinetics.

  • Medicine: : Potential therapeutic applications, including drug design and discovery due to its unique molecular structure.

  • Industry: : Used in the development of novel materials and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The compound exerts its effects through various mechanisms:

  • Molecular Targets: : It interacts with specific enzymes or receptors, altering their activity.

  • Pathways Involved: : The interactions can modulate signaling pathways, affecting cellular functions and physiological responses.

Comparison with Similar Compounds

Comparing this compound to others with similar structures highlights its uniqueness:

  • 3-Fluoro-4-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide: : Characterized by its specific functional groups and reactivity.

  • Similar Compounds: : Other sulfonamides, fluorinated aromatics, and pyridazinones, which may share some properties but differ in activity and applications.

  • Uniqueness: : The combination of fluoro, methoxy, and sulfonamide groups in this particular arrangement provides distinct chemical and biological properties.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S/c1-28-19-10-8-16(14-17(19)21)29(26,27)22-12-5-13-24-20(25)11-9-18(23-24)15-6-3-2-4-7-15/h2-4,6-11,14,22H,5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYFJQMULQDJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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